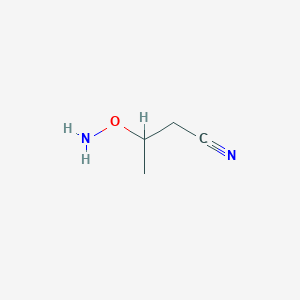
3-(Aminooxy)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoxy butyronitrile is an organic compound with the molecular formula C₄H₇NO It is a nitrile derivative that contains an aminoxy group (-ONH₂) attached to the butyronitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-aminoxy butyronitrile typically involves the reaction of butyronitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyronitrile+Hydroxylamine→3-Aminoxy Butyronitrile
Industrial Production Methods: Industrial production of 3-aminoxy butyronitrile may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production.
Types of Reactions:
Oxidation: 3-Aminoxy butyronitrile can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert 3-aminoxy butyronitrile into corresponding amines or other reduced forms.
Substitution: The aminoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
3-Aminoxy butyronitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-aminoxy butyronitrile exerts its effects involves interactions with molecular targets and pathways. The aminoxy group can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Aminocrotononitrile: Another nitrile derivative with similar structural features.
Butyronitrile: The parent compound without the aminoxy group.
Aminobutyronitrile: A related compound with an amino group instead of an aminoxy group.
Uniqueness: 3-Aminoxy butyronitrile is unique due to the presence of the aminoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
1000342-86-8 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-aminooxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |
InChI Key |
VUIHTBYGRDVRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


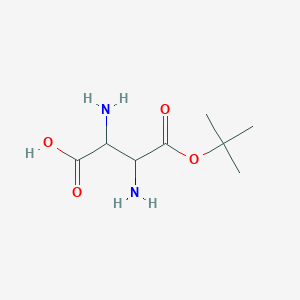
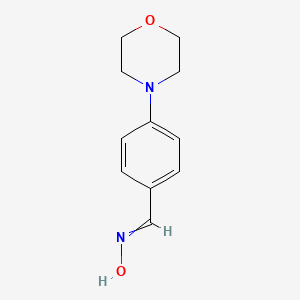
![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)


![N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)

![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)
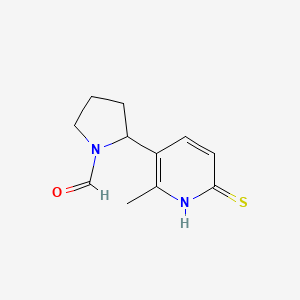
![3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate](/img/structure/B11821933.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
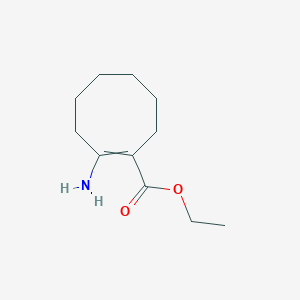
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)
